2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative known for its diverse chemical properties and potential applications in various scientific fields. Its unique structure makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction sequence, starting from readily available starting materials. One common method involves the condensation of 4-(methylthio)benzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the amino, ethyl, and nitrile groups under controlled conditions. Key reagents include strong bases and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial-scale production of this compound may utilize optimized synthetic routes with a focus on yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to achieve efficient production. The reaction conditions are carefully monitored to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to yield corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, nitrile groups.
Major Products
Major products from these reactions include oxidized, reduced, or substituted derivatives, which can exhibit different physical and chemical properties compared to the parent compound.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as an intermediate for synthesizing complex organic molecules and as a building block for drug discovery and development.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific diseases and conditions.
Industry: Utilized in the development of new materials, agrochemicals, and fine chemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: The compound interacts with various molecular targets, including enzymes, receptors, and proteins, to exert its effects.
Pathways Involved: It can modulate biological pathways related to inflammation, microbial growth, and cellular signaling, among others.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrano[3,2-c]pyridine derivatives, 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its unique structural features and versatility. The presence of the 4-(methylthio)phenyl group imparts distinct chemical properties.
List of Similar Compounds
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
2-amino-6-ethyl-7-methyl-4-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
2-amino-4-(4-methylthiophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
This compound is indeed an intriguing subject of study with promising potential across various scientific and industrial fields. Intrigued yet?
Properties
IUPAC Name |
2-amino-6-ethyl-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-22-11(2)9-15-17(19(22)23)16(14(10-20)18(21)24-15)12-5-7-13(25-3)8-6-12/h5-9,16H,4,21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYRNLFWUCUIMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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